Zaleplon Formamide

Description

Properties

IUPAC Name |

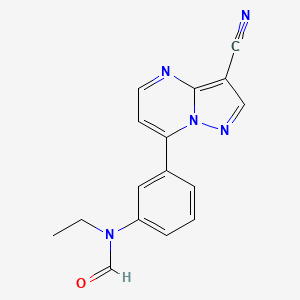

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c1-2-20(11-22)14-5-3-4-12(8-14)15-6-7-18-16-13(9-17)10-19-21(15)16/h3-8,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSTSRBKSMRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C=O)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization in Aqueous-Organic Solvent Systems

Patent WO2002100828A2 details a high-yield method using phosphoric or hydrochloric acid in water-ethanol or water-methanol mixtures. For instance, combining Intermediate A (0.01 mol) and 3-amino-4-cyanopyrazole (0.01 mol) in water-ethanol (35:20 cm³) with 85% phosphoric acid (0.01 mol) at room temperature for 8 hours yielded 96.1% zaleplon with 99.09% HPLC purity. Substituting ethanol with methanol reduced reaction time to 2 hours but slightly lowered yield (91.8%) and purity (98.69%).

Table 1: Comparative Analysis of Acid Catalysts and Solvents

| Acid Catalyst | Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₃PO₄ (85%) | Water-Ethanol | 8 | 96.1 | 99.09 |

| HCl (37%) | Water-Methanol | 2 | 91.8 | 98.69 |

The choice of acid and solvent significantly impacts reaction efficiency. Phosphoric acid in ethanol favors gradual protonation of the enamine intermediate, enabling precise cyclization.

Alkylation of 3-[3-(Dimethylamino)-1-Oxo-2-Propenyl]Phenyl Acetamide

Prior to condensation, the synthesis of Intermediate A requires N-ethylation of 3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl acetamide. US7772394B2 outlines an alkylation process using ethyl iodide in the presence of alkali metal hydroxides (e.g., NaOH) in aprotic solvents like dimethylformamide (DMF). This step achieves >90% conversion, though residual ethyl iodide necessitates rigorous purification.

Optimization of Alkylation Conditions

A representative procedure involves reacting 3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl acetamide (1 mol) with ethyl iodide (1.2 mol) in DMF containing NaOH (1.5 mol) at 60°C for 6 hours. Post-reaction extraction with dichloromethane and hexane precipitation yields Intermediate A with 92% purity. Excess ethyl iodide and alkaline conditions mitigate competing hydrolysis but demand careful stoichiometric control.

Alternative Synthetic Routes and Derivative Formation

Reductive Modification of Zaleplon

A study in the Asian Journal of Chemistry explores zaleplon derivatives by reducing its pyrazolopyrimidine core. Treating zaleplon with NaBH₄ and FeCl₃·6H₂O in DMF at 65°C for 8 hours yields N-[3-(3-amino-pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethyl-acetamide, a secondary amine analog. While this route diverges from primary synthesis, it highlights zaleplon’s chemical versatility.

Regioisomer Control During Cyclization

A common impurity in zaleplon synthesis is the regioisomer formed via alternative pyrazole ring closure. WO2002100828A2 addresses this by optimizing acid concentration and cooling rates. For example, slow cooling of the reaction mixture to 5°C preferentially crystallizes zaleplon over its regioisomer, enhancing purity to >99%.

Industrial-Scale Process Considerations

Solvent Selection and Environmental Impact

Large-scale syntheses prioritize water-miscible solvents like methanol or ethanol to simplify waste management. The water-methanol system in Example 3 of WO2002100828A2 demonstrates scalability, producing 29.8 g zaleplon (91.1% yield) from 0.1 mol reactants with 99.08% purity.

Crystallization and Purification Techniques

Isolation via cooling crystallization at 5°C followed by drying at 60°C ensures minimal residual solvents. Patent US20070191399A1 further refines purity using dichloromethane-hexane recrystallization, achieving pharmaceutically acceptable impurity profiles (<0.1% regioisomer).

Comparative Evaluation of Synthetic Methods

Table 2: Key Metrics Across Major Synthesis Pathways

| Method | Yield Range (%) | Purity Range (%) | Scalability |

|---|---|---|---|

| H₃PO₄/Water-Ethanol | 91–96 | 98.6–99.1 | High |

| HCl/Water-Methanol | 88–92 | 98.5–98.7 | Moderate |

| Alkylation-DMF | 85–92 | 90–92 | Moderate |

The phosphoric acid-mediated route in water-ethanol emerges as the optimal balance of yield, purity, and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

Zaleplon Formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .

Scientific Research Applications

Pharmacological Properties

Zaleplon acts as a selective agonist at the benzodiazepine type 1 receptor located on the gamma-aminobutyric acid (GABA-A) receptor complex. This selective binding results in its sedative and anxiolytic effects without significant muscle relaxant or anticonvulsant properties typically associated with standard benzodiazepines. Zaleplon has a rapid absorption profile, with peak plasma concentration occurring approximately one hour after administration and a half-life also around one hour .

Table 1: Pharmacokinetic Parameters of Zaleplon

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~26-49 ng/mL |

| Time to Peak Concentration (Tmax) | ~1 hour |

| Elimination Half-Life (T1/2) | ~1 hour |

| Clearance | ~4299-4436 mL/min |

Clinical Efficacy

Numerous clinical trials have established zaleplon's efficacy in reducing sleep latency. A meta-analysis of studies indicated that zaleplon significantly shortened sleep onset time compared to placebo, with improvements noted in both subjective assessments and polysomnographic data .

Key Findings:

- Short-Term Use: In studies involving patients with primary insomnia, zaleplon 10 mg was shown to effectively decrease sleep latency by approximately 15–20 minutes compared to placebo .

- Long-Term Use: Research involving extended treatment durations (up to 28 nights) demonstrated that zaleplon maintained its efficacy in reducing sleep latency without significant rebound insomnia effects .

Table 2: Summary of Clinical Studies on Zaleplon

| Study Type | Duration | Dosage (mg) | Key Findings |

|---|---|---|---|

| Short-term | 2 weeks | 5, 10 | Significant reduction in sleep latency |

| Long-term | 4 weeks | 10, 20 | Sustained efficacy without rebound |

| High-altitude study | 4 nights | 10 | Improved sleep quality at altitude |

Case Studies and Research Insights

- Insomnia in Elderly Patients: A study involving elderly patients (aged 65-95 years) treated with zaleplon showed significant improvements in sleep onset time and overall sleep quality over a year-long period .

- Patients with Obstructive Sleep Apnea: Zaleplon was administered to patients undergoing continuous positive airway pressure treatment for obstructive sleep apnea, demonstrating safety without adverse effects on respiratory parameters .

- Cognitive Effects: Research indicates that zaleplon does not produce residual sedation or cognitive impairment the following day, making it a preferable option for individuals requiring daytime alertness .

Mechanism of Action

Zaleplon Formamide exerts its effects through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex, potentiating t-butyl-bicyclophosphorothionate (TBPS) binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zaleplon belongs to the "Z-drug" class, which includes zolpidem and zopiclone. These agents are structurally distinct from benzodiazepines but share GABA receptor modulation. Below is a detailed comparison:

Table 1: Pharmacological and Clinical Comparison of Zaleplon with Other Hypnotics

*Time to recovery of baseline psychomotor performance after a single dose.

Key Findings :

Receptor Selectivity: Zaleplon uniquely modulates γ3-containing GABAₐ receptors with higher potency than γ2 subunits, a feature absent in zolpidem or eszopiclone . This may explain its ultra-short duration and reduced residual effects. In contrast, benzodiazepines (e.g., temazepam) non-selectively target all α subunits, increasing sedation and dependence risks .

Zopiclone and temazepam caused prolonged psychomotor impairment (>6.25 hours vs. 3.25 hours for zaleplon) .

Residual sedation and rebound insomnia are less frequent with zaleplon due to its short half-life .

Biological Activity

Zaleplon is a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. It belongs to the pyrazolopyrimidine class and is known for its rapid onset of action and short half-life. This article delves into the biological activity of Zaleplon, particularly focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

Zaleplon exerts its effects primarily through selective binding to the gamma-aminobutyric acid (GABA) receptor complex, specifically the omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex. This interaction enhances the inhibitory effects of GABA, leading to sedation and anxiolysis. Notably, Zaleplon has a low affinity for other GABA receptor subtypes, which may contribute to its unique profile of effects and side effects compared to traditional benzodiazepines .

Pharmacokinetics

The pharmacokinetic profile of Zaleplon is characterized by rapid absorption and elimination:

- Absorption: Zaleplon is rapidly absorbed after oral administration, with a time to peak concentration (Tmax) of approximately 1 hour.

- Half-life: The terminal elimination half-life (T1/2) is about 1 hour, making it suitable for sleep initiation but less effective for maintaining sleep due to its short duration of action.

- Bioavailability: The absolute bioavailability is approximately 30% in both men and women.

- Metabolism: Zaleplon is primarily metabolized by aldehyde oxidase and CYP3A4, resulting in inactive metabolites that are excreted in urine .

Clinical Efficacy

Clinical studies have demonstrated that Zaleplon is effective in reducing sleep latency (the time taken to fall asleep) while having minimal impact on total sleep time. In trials involving patients with insomnia:

- Study Findings: A study involving 615 adult insomniacs showed that doses of 10 mg and 20 mg significantly decreased sleep latency over four weeks, with the highest dose also increasing total sleep time .

- Long-term Use: In a long-term study involving elderly patients (ages 65–95), Zaleplon continued to show improvements in sleep onset time and duration over one year .

Case Studies

Several case studies have highlighted both the therapeutic benefits and potential risks associated with Zaleplon use:

- Overdose Cases:

- Side Effects:

Comparative Pharmacodynamics

To provide a clearer understanding of how Zaleplon compares with other hypnotics, the following table summarizes key pharmacodynamic properties:

| Property | Zaleplon | Zolpidem | Eszopiclone |

|---|---|---|---|

| Mechanism of Action | GABA-A Omega-1 | GABA-A | GABA-A |

| Half-life | ~1 hour | ~2.5 hours | ~6 hours |

| Onset of Action | ~30 minutes | ~30 minutes | ~30 minutes |

| FDA Approval | Yes | Yes | Yes |

| Common Side Effects | Dizziness, headache | Drowsiness, dizziness | Drowsiness, dry mouth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.